2,4,6-Trichloropyridin-3-amine 2,4,6-Trichloropyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 91872-08-1
VCID: VC3800879
InChI: InChI=1S/C5H3Cl3N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2
SMILES: C1=C(C(=C(N=C1Cl)Cl)N)Cl
Molecular Formula: C5H3Cl3N2
Molecular Weight: 197.45 g/mol

2,4,6-Trichloropyridin-3-amine

CAS No.: 91872-08-1

Cat. No.: VC3800879

Molecular Formula: C5H3Cl3N2

Molecular Weight: 197.45 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Trichloropyridin-3-amine - 91872-08-1

Specification

CAS No. 91872-08-1
Molecular Formula C5H3Cl3N2
Molecular Weight 197.45 g/mol
IUPAC Name 2,4,6-trichloropyridin-3-amine
Standard InChI InChI=1S/C5H3Cl3N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2
Standard InChI Key DUJCPIVNSCGBIH-UHFFFAOYSA-N
SMILES C1=C(C(=C(N=C1Cl)Cl)N)Cl
Canonical SMILES C1=C(C(=C(N=C1Cl)Cl)N)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a pyridine ring—a six-membered aromatic ring with one nitrogen atom—modified by three chlorine atoms at the 2-, 4-, and 6-positions and an amine (-NH2_2) group at the 3-position (Figure 1) . This substitution pattern creates significant steric and electronic effects, influencing its reactivity in nucleophilic and electrophilic reactions. The chlorine atoms, being electron-withdrawing groups, deactivate the ring toward electrophilic substitution while directing incoming nucleophiles to specific positions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC5H3Cl3N2\text{C}_5\text{H}_3\text{Cl}_3\text{N}_2
Molecular Weight197.45 g/mol
Density1.634±0.06g/cm31.634 \pm 0.06 \, \text{g/cm}^3
Melting Point77.5C78C77.5^\circ\text{C} - 78^\circ\text{C}
Boiling Point304.7±37.0C304.7 \pm 37.0^\circ\text{C}

Spectroscopic Data

While direct spectroscopic data (e.g., NMR, IR) for 2,4,6-trichloropyridin-3-amine is limited in the provided sources, analogous chlorinated pyridines exhibit characteristic peaks. For example, in 1H-NMR^{1}\text{H-NMR}, the amine proton typically resonates at δ5.56.0ppm\delta 5.5 - 6.0 \, \text{ppm}, while aromatic protons in chlorinated pyridines appear downfield due to electron withdrawal . The presence of three chlorine atoms would further deshield adjacent protons, leading to distinct splitting patterns.

Synthesis and Industrial Production

Patent-Based Synthesis Routes

A primary method for synthesizing 2,4,6-trichloropyridin-3-amine involves a two-step process starting from 2,6-dichloropyridine (Figure 2) :

  • Oxidation and Nitration:

    • 2,6-Dichloropyridine is treated with trifluoroacetic acid (TFA) and hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in the presence of molybdenum trioxide (MoO3\text{MoO}_3) or aluminum oxide (Al2O3\text{Al}_2\text{O}_3) as catalysts.

    • This step forms 2,6-dichloropyridine-N-oxide, which is isolated via filtration and solvent extraction .

  • Chlorination:

    • The N-oxide intermediate reacts with phosphorus oxychloride (POCl3\text{POCl}_3) under reflux conditions, replacing the oxygen atom with a chlorine atom to yield 2,4,6-trichloropyridin-3-amine.

    • Yields range from 75% to 76%, with dichloromethane used for extraction and purification .

Table 2: Optimized Reaction Conditions

ParameterValueSource
CatalystMoO3\text{MoO}_3 or Al2O3\text{Al}_2\text{O}_3
Temperature (Oxidation)85C85^\circ\text{C}
Chlorination AgentPOCl3\text{POCl}_3
Reaction Time4–6 hours

Alternative Approaches

Physicochemical Properties and Stability

Solubility and Reactivity

2,4,6-Trichloropyridin-3-amine is sparingly soluble in water due to its hydrophobic chlorinated structure but dissolves in polar aprotic solvents like dichloromethane and dimethylformamide . The amine group enables participation in condensation and alkylation reactions, while the chlorine atoms facilitate nucleophilic aromatic substitution (SNAr) under basic conditions .

Thermal and Oxidative Stability

The compound decomposes at elevated temperatures (>300C>300^\circ\text{C}), releasing toxic gases such as hydrogen chloride (HCl\text{HCl}) and nitrogen oxides (NOx\text{NO}_x) . Storage recommendations include maintaining temperatures between 2C2^\circ\text{C} and 8C8^\circ\text{C} in inert atmospheres to prevent hydrolysis or oxidative degradation .

Hazard CategoryRisk LevelPrecautionary MeasuresSource
Oral ToxicityAcuteAvoid ingestion; use PPE
Dermal IrritationModerateWear gloves and protective clothing
Environmental HazardHighPrevent release into waterways

Regulatory Compliance

The compound is classified under HS Code 2933399090, indicating its status as a heterocyclic chemical with nitrogen atoms . Proper disposal methods must adhere to local regulations for halogenated waste to mitigate ecological impact .

Comparative Analysis with Related Compounds

2,4,6-Trichloroaniline vs. 2,4,6-Trichloropyridin-3-amine

While both compounds feature three chlorine atoms, 2,4,6-trichloroaniline (CAS 634-93-5) contains a benzene ring with an amine group, whereas 2,4,6-trichloropyridin-3-amine’s pyridine ring introduces nitrogen-induced polarity differences . This structural distinction alters reactivity: the pyridine derivative undergoes SNAr more readily due to the electron-deficient aromatic system .

Table 4: Structural and Functional Comparisons

Property2,4,6-Trichloropyridin-3-amine2,4,6-Trichloroaniline
Aromatic SystemPyridineBenzene
Molecular FormulaC5H3Cl3N2\text{C}_5\text{H}_3\text{Cl}_3\text{N}_2C6H4Cl3N\text{C}_6\text{H}_4\text{Cl}_3\text{N}
Boiling Point304.7C304.7^\circ\text{C}304C304^\circ\text{C}
Key ReactivitySNAr, CondensationElectrophilic Substitution

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